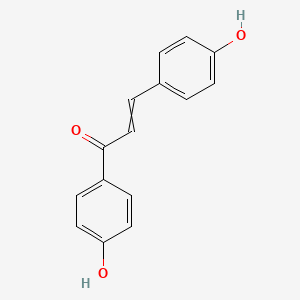
platinum(4+);tetrachloride;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroplatinic acid hexahydrate, also known as hexachloroplatinic acid hexahydrate, is an inorganic platinum compound with the chemical formula H₂PtCl₆·6H₂O. It is a reddish-brown solid that is highly soluble in water and other polar solvents. This compound is a significant commercial source of platinum and is often used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloroplatinic acid hexahydrate is commonly prepared by dissolving platinum metal in aqua regia, a mixture of concentrated hydrochloric acid and nitric acid. The reaction proceeds as follows :
Pt+4HNO3+6HCl→H2PtCl6+4NO2+4H2O
The resulting orange-red solution is then evaporated to produce brownish-red crystals of chloroplatinic acid hexahydrate. Alternative methods include exposing an aqueous suspension of platinum particles to chlorine gas or using electrolysis .
Industrial Production Methods
In industrial settings, chloroplatinic acid hexahydrate is produced by dissolving platinum in aqua regia, followed by evaporation and crystallization. This method ensures high purity and yields large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Chloroplatinic acid hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to platinum metal or other platinum compounds.
Substitution: It can react with other halides or ligands to form different platinum complexes.
Common Reagents and Conditions
Oxidation: Chloroplatinic acid hexahydrate can be oxidized using strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Reactions with halides or other ligands typically occur in aqueous or alcoholic solutions.
Major Products Formed
Platinum Metal: Reduction of chloroplatinic acid hexahydrate can yield platinum metal.
Platinum Complexes: Substitution reactions can produce various platinum complexes, such as potassium hexachloroplatinate.
Scientific Research Applications
Chloroplatinic acid hexahydrate has numerous applications in scientific research, including:
Mechanism of Action
Chloroplatinic acid hexahydrate exerts its effects through various mechanisms:
Catalysis: It acts as a catalyst in numerous chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
Hexachloropalladic acid: Similar in structure but contains palladium instead of platinum.
Potassium hexachloroplatinate: A potassium salt of hexachloroplatinic acid.
Ammonium hexachloroplatinate: An ammonium salt of hexachloroplatinic acid.
Uniqueness
Chloroplatinic acid hexahydrate is unique due to its high platinum content and its versatility in various chemical reactions and industrial applications. Its ability to form stable complexes with different ligands makes it a valuable compound in both research and industry .
Properties
Molecular Formula |
Cl4H12O6Pt |
|---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
platinum(4+);tetrachloride;hexahydrate |
InChI |
InChI=1S/4ClH.6H2O.Pt/h4*1H;6*1H2;/q;;;;;;;;;;+4/p-4 |
InChI Key |
KVERJCFPWMYIII-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)




![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8615286.png)
![Benzo[b]thiophene-4-ethanol](/img/structure/B8615287.png)




![4,7-Dibromo-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B8615340.png)
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B8615343.png)
